1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea
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Overview
Description
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom[3][3].
Scientific Research Applications
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents.
Uniqueness
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N’-(3-METHOXYPROPYL)THIOUREA is unique due to its specific substitution pattern and the presence of both pyrazole and thiourea moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H23ClN4OS |
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Molecular Weight |
318.87 g/mol |
IUPAC Name |
1-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C13H23ClN4OS/c1-10-12(14)11(2)18(17-10)8-4-6-15-13(20)16-7-5-9-19-3/h4-9H2,1-3H3,(H2,15,16,20) |
InChI Key |
PYINWWLVQNTRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=S)NCCCOC)C)Cl |
Origin of Product |
United States |
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